

High-Throughput Screening Assays for Isohyenanchin Targets: Application Notes and Protocols

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Compound of Interest

Compound Name: Isohyenanchin

Cat. No.: B12318280

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Introduction

Isohyenanchin is a naturally occurring neurotoxin that has been identified as an antagonist of two key biological targets: ionotropic GABA receptors and RDLac homo-oligomers, a specific subtype of insect GABA receptors.[1] This dual antagonism presents opportunities for the development of novel therapeutics and insecticides. High-throughput screening (HTS) assays are essential tools for identifying and characterizing new molecules that interact with these targets. This document provides detailed application notes and protocols for various HTS assays suitable for the discovery of novel modulators of **Isohyenanchin**'s targets.

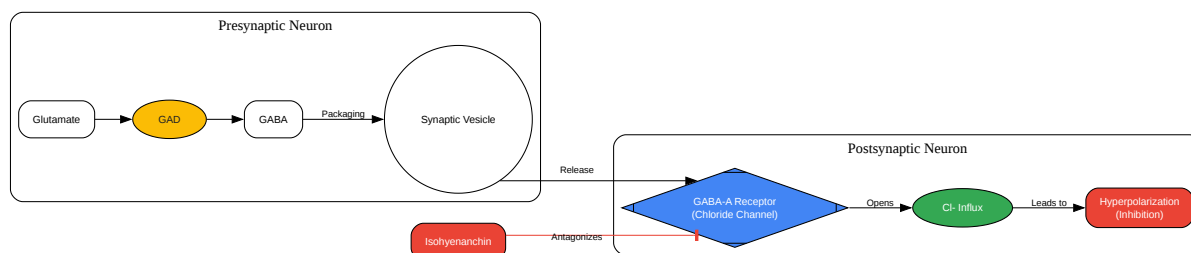
Target 1: Ionotropic GABA Receptors

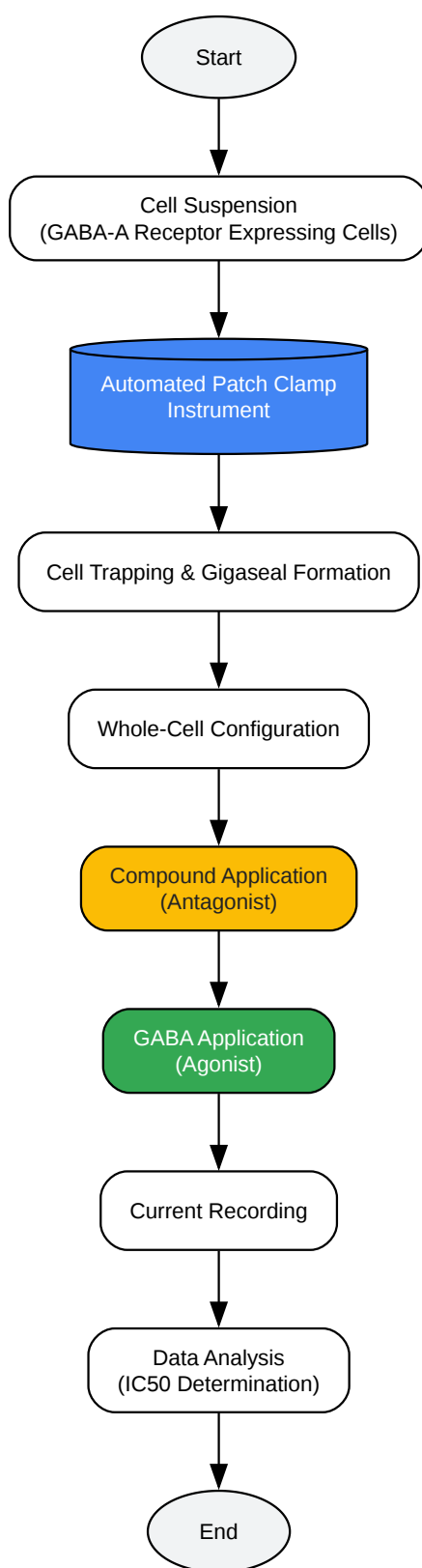
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the ionotropic GABA-A receptors, are ligand-gated ion channels that are crucial for regulating neuronal excitability. Antagonists of these receptors can have stimulant and convulsant effects.[2]

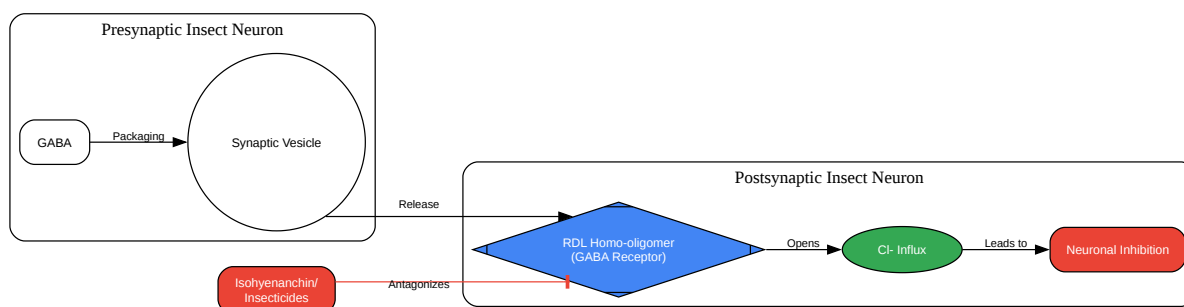
Signaling Pathway

Activation of ionotropic GABA receptors by GABA leads to the opening of a chloride ion channel, resulting in hyperpolarization of the neuron and inhibition of neurotransmission.

Antagonists like **Isohyenanchin** block this action.







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References

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- 2. RDC-assisted modeling of symmetric protein homo-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
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